4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13782213
Molecular Formula: C13H17BClFO2S
Molecular Weight: 302.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BClFO2S |
|---|---|
| Molecular Weight | 302.6 g/mol |
| IUPAC Name | 2-(4-chloro-2-fluoro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(15)11(19-5)10(8)16/h6-7H,1-5H3 |
| Standard InChI Key | FVIAYBYDJKDPKO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)SC)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)SC)F |
Introduction
4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by its chloro, fluoro, and methylthio substituents on an aromatic ring, which impart unique chemical reactivity and stability.
Synthesis
The synthesis of 4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester typically involves the following steps:
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Borylation Reaction: A halogenated aromatic precursor undergoes borylation using a boron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst.
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Functional Group Introduction: The chloro, fluoro, and methylthio substituents are introduced using selective halogenation and thiolation reactions.
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Purification: The final product is purified via recrystallization or chromatography to ensure high purity.
Industrial-scale production employs automated systems to maximize yield and consistency.
Applications
4-Chloro-2-fluoro-3-methylthiophenylboronic acid pinacol ester has diverse applications due to its stability and reactivity:
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Cross-Coupling Reactions:
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Widely used in Suzuki–Miyaura coupling to form carbon-carbon bonds.
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Essential for synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.
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Pharmaceutical Research:
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Boronic acids are known to interact with enzymes and biological targets.
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This compound can serve as a building block for enzyme inhibitors or therapeutic agents.
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Material Science:
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Used in the development of advanced materials with tailored electronic or optical properties.
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Structural Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| 4-Fluoro-3-(methylthio)phenylboronic acid pinacol ester | Lacks chlorine substituent |
| 4-Chloro-3-(methylthio)phenylboronic acid pinacol ester | Lacks fluorine substituent |
| 4-Fluorophenylboronic acid pinacol ester | Simpler structure without sulfur substitution |
The unique combination of chloro, fluoro, and methylthio groups in this compound enhances its reactivity compared to related molecules.
Safety Considerations
Handling boronic esters requires adherence to safety protocols:
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Toxicity: While specific toxicity data for this compound is limited, boronic acids are generally considered low-toxicity chemicals but should be handled with care.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
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Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are recommended when handling this compound.
Research Directions
While the compound is extensively used in synthetic chemistry, further research into its biological activity could unlock new applications:
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Investigating its potential as an enzyme inhibitor.
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Exploring its role in drug discovery for diseases involving abnormal enzyme activity.
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Developing derivatives with enhanced specificity for biological targets.
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